molecular formula C11H11NO2 B1355160 Ethyl 1H-indole-6-carboxylate CAS No. 50820-64-9

Ethyl 1H-indole-6-carboxylate

Cat. No.: B1355160
CAS No.: 50820-64-9
M. Wt: 189.21 g/mol
InChI Key: MHAKZTRHBLCYKV-UHFFFAOYSA-N
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Description

Ethyl 1H-indole-6-carboxylate is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

This compound is used as a reactant in the synthesis of N-substituted indole derivatives as novel Mcl-1 inhibitors . More detailed information about its chemical reactions is not available in the retrieved sources.


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Synthetic Applications

Ethyl 1H-indole-6-carboxylate is primarily utilized in the synthesis of various indole derivatives, a core structure in many biologically active compounds. One study describes the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate, demonstrating its utility in producing acylated indoles with specific functional groups or hetero atoms. This process notably occurs at the C3-position or on the benzene moiety of the indole nucleus, highlighting the compound's versatility in synthetic chemistry (Tani et al., 1990). Additionally, a novel strategy for indole synthesis from ethyl pyrrole-2-carboxylate has been developed, further showcasing the compound's significance in synthesizing functionally diverse indoles (Tani et al., 1996).

Chemical Transformations

This compound also plays a crucial role in chemical transformations, such as the synthesis of formyl-1H-indole-2-carboxylates. This process involves the conversion of sulfomethyl groups to formyl functions, demonstrating the compound's utility in producing valuable synthetic intermediates (Pete et al., 2006). Furthermore, the compound has been used in the preparation of various substituted ethyl 1-ethyl-1H-indole-2-carboxylates, which are of interest in the development of new antiarrhythmic agents (Javed & Shattat, 2005).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives have been explored for their potential anti-hepatitis B virus activities. A series of ethyl 5-hydroxyindole-3-carboxylates were synthesized and evaluated, with some compounds showing significant anti-HBV activity, surpassing that of the positive control, lamivudine. This highlights the compound's potential in developing new antiviral agents (Zhao et al., 2006)

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

Indoles, including Ethyl 1H-indole-6-carboxylate, are significant heterocyclic systems in natural products and drugs . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their biological properties are potential future directions .

Mechanism of Action

Target of Action

Ethyl 1H-indole-6-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and they play a crucial role in its biological activity.

Mode of Action

The compound interacts with its targets through a process known as electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization . This interaction results in changes to the target’s function, which can lead to various biological effects.

Biochemical Pathways

Indole derivatives, including this compound, are known to affect a variety of biochemical pathways. For instance, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence several pathways and their downstream effects.

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely diverse, given the wide range of biological activities associated with indole derivatives . For example, certain indole derivatives have shown inhibitory activity against influenza A , suggesting that this compound may also have antiviral effects.

Biochemical Analysis

Biochemical Properties

Ethyl 1H-indole-6-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as Mcl-1 inhibitors, which are involved in the regulation of apoptosis . Additionally, this compound can form hydrogen bonds with a variety of enzymes and proteins, affecting their activity and stability . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has demonstrated the ability to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, this compound can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in cellular responses and functions . These effects underscore the compound’s potential in cancer therapy and other biomedical applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzyme active sites, inhibiting their activity and thereby affecting downstream biochemical pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions and responses . These molecular interactions provide insights into the compound’s therapeutic potential and mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its biological activity and continue to exert its effects on cellular processes, making it a valuable tool for biochemical research and drug development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for developing effective drug delivery systems and improving its bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and the modulation of cellular processes, providing insights into its mechanism of action and therapeutic potential.

Properties

IUPAC Name

ethyl 1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAKZTRHBLCYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569983
Record name Ethyl 1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50820-64-9
Record name Ethyl 1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 6-carboxy-1H-indole and ethanol (110 ml) and cool to 5° C. Add dropwise concentrated H2SO4 (96%, 11.08 ml) while keeping the temperature below 10° C. Heat to reflux. After 4 hours, cool and pour onto ice/water, adjust the pH to about pH 9 and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry (Na2SO4), then concentrate to residue. Chromatograph the residue on silica gel eluting with chloroform to give, after evaporation, the title compound: mp 72–75° C. MS (ACPI): m/e 189.9 (M+1).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
110 mL
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reactant
Reaction Step One
Name
Quantity
11.08 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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